molecular formula C9H11F2NO B8662856 2-{[(2,6-Difluorophenyl)methyl]amino}ethan-1-ol

2-{[(2,6-Difluorophenyl)methyl]amino}ethan-1-ol

Cat. No.: B8662856
M. Wt: 187.19 g/mol
InChI Key: WWXBVAFWBLXUIL-UHFFFAOYSA-N
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Description

2-{[(2,6-Difluorophenyl)methyl]amino}ethan-1-ol is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)methylamino]ethanol

InChI

InChI=1S/C9H11F2NO/c10-8-2-1-3-9(11)7(8)6-12-4-5-13/h1-3,12-13H,4-6H2

InChI Key

WWXBVAFWBLXUIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNCCO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,6-difluorobenzyl bromide (3.7 g, 17.8 mmol) and ethanolamine (6.46 mL, 107 mmol) in ethanol (18 mL) was heated at 75° C. for 16 h. The reaction mixture was concentrated and the resulting residue was diluted with dichloromethane (50 mL). The organic layer was partitioned with water (75 mL) and the aqueous layer extracted with dichloromethane (50 mL). Combined organic layers were dried over magnesium sulfate, filtered, and concentrated to give the title compound as a yellow solid (3.25 g). (m/z): [M+H]+ calcd for C9H11F2NO, 188.08; found, 188.1. 1H NMR (d6-DMSO, 300 MHz) δ (ppm): 7.37-7.34 (m, 1H), 7.10-7.05 (m, 2H), 4.47 (t, J=5.4 Hz, 1H), 3.75 (s, 2H), 3.42 (q, J=5.5 Hz, 2H), 2.25 (t, J=5.7 Hz, 2H), 1.82 (br s, 1H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.46 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

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